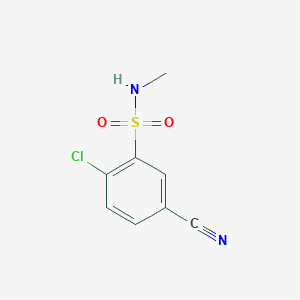

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide

Description

Historical Context of Sulfonamide Compounds in Organic Chemistry

Sulfonamides originated in 1908 with Paul Gelmo’s synthesis of sulfanilamide, though their therapeutic potential remained unexplored until Gerhard Domagk’s 1932 discovery of Prontosil’s antibacterial properties. This breakthrough marked the first systemic antimicrobial agent, catalyzing the synthesis of over 5,000 sulfonamide derivatives by 1945. Early sulfonamides were limited by toxicity, but structural modifications—such as the introduction of methyl, cyano, and halogen substituents—enhanced their stability and selectivity.

The evolution from antibacterial agents to multifunctional scaffolds underscores their chemical versatility. For example, sulfonamides now serve as carbonic anhydrase inhibitors, antiviral agents, and kinase modulators. The integration of electron-withdrawing groups (e.g., cyano) and aromatic systems (e.g., benzene rings) in derivatives like this compound reflects ongoing efforts to optimize steric and electronic properties for targeted applications.

Structural Classification Within the Sulfonamide Family

This compound belongs to the benzenesulfonamide subclass, characterized by a sulfonamide group (-SO₂NH-) attached to a substituted benzene ring. Its structure features three distinct functional groups:

- Chlorine at the C2 position, which enhances electrophilic reactivity.

- Cyano at C5, contributing to π-stacking interactions in biological systems.

- N-methylation of the sulfonamide nitrogen, reducing hydrogen-bonding capacity compared to primary sulfonamides.

| Structural Feature | Role in Molecular Properties |

|---|---|

| Chlorine substituent (C2) | Increases lipophilicity and metabolic stability |

| Cyano group (C5) | Modulates electronic density for receptor binding |

| N-methyl sulfonamide | Reduces intermolecular hydrogen bonding |

This combination positions the compound as a hybrid scaffold, merging features of classical sulfonamide antibiotics with modern heterocyclic drug candidates.

Academic Significance in Modern Chemical Research

Recent studies emphasize this compound’s utility in three domains:

- Synthetic Intermediates : Its electron-deficient aromatic ring facilitates nucleophilic substitution reactions, enabling the synthesis of fused heterocycles. For instance, copper-catalyzed cycloadditions with azides yield triazole derivatives with potential antimicrobial activity.

- Enzyme Inhibition : The sulfonamide group chelates zinc in metalloenzymes like carbonic anhydrase, while the cyano group enhances binding affinity to hydrophobic active sites.

- Material Science : Derivatives serve as ligands for transition-metal catalysts in cross-coupling reactions, improving yields in Suzuki-Miyaura arylations.

Ongoing research explores its use in photoaffinity labeling and proteomics, leveraging the chlorine atom for isotope substitution (e.g., replacing $$^{35}\text{Cl}$$ with $$^{36}\text{Cl}$$) to track molecular interactions.

Properties

Molecular Formula |

C8H7ClN2O2S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

2-chloro-5-cyano-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3 |

InChI Key |

YJBCWDYXQHNIKJ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-5-cyanobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to achieve the required purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: Formation of 2-amino-5-cyano-N-methylbenzene-1-sulfonamide.

Reduction: Formation of 2-chloro-5-aminomethylbenzene-1-sulfonamide.

Oxidation: Formation of 2-chloro-5-cyano-N-methylbenzene-1-sulfonic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Research indicates that sulfonamide derivatives, including 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide, exhibit activity against a range of bacterial strains. For instance, studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Pharmacokinetics and Drug Design

The pharmacokinetic properties of this compound have been analyzed using physiologically based pharmacokinetic (PBPK) modeling. PBPK models help predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in humans. For example, researchers have utilized PBPK modeling to simulate the behavior of similar sulfonamide compounds in vivo, providing insights into their therapeutic potential and safety profiles .

Agrochemical Applications

Pesticide Development

this compound serves as an important intermediate in the synthesis of cyazofamid, a fungicide used in agriculture. Cyazofamid exhibits broad-spectrum activity against various fungal pathogens while having a favorable safety profile for crops . The synthesis process involves reacting this compound with other chemical agents to produce the active ingredient.

Environmental Impact Studies

Research on the environmental impact of cyazofamid has included studies on its persistence and degradation in soil and water systems. Understanding these factors is crucial for assessing the ecological safety of using such compounds in agricultural practices .

Toxicological Studies

Safety Assessments

Toxicological evaluations of this compound have been conducted to determine its safety for human exposure and environmental health. These studies typically involve assessing acute and chronic toxicity levels, with findings indicating that proper handling and usage guidelines can mitigate risks associated with exposure .

Case Study: Cyazofamid Toxicity

A comprehensive assessment of cyazofamid's toxicity revealed a no-observed-adverse-effect level (NOAEL) of 94.8 mg/kg/day in oral studies. Such data are critical for regulatory approvals and establishing safe usage parameters for agricultural chemicals containing this compound .

Summary Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Exhibits activity against various bacteria |

| Drug Development | PBPK modeling | Predicts ADME properties effectively |

| Agrochemicals | Intermediate for cyazofamid | Broad-spectrum fungicide with favorable safety |

| Toxicology | Safety assessments | NOAEL determined at 94.8 mg/kg/day |

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyano and chloro groups can participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences :

- Core substituents: The target compound has Cl, CN, and N-methylsulfonamide groups, whereas this analog replaces CN with a nitro (NO₂) group and adds a methyl (CH₃) group at position 2.

Molecular Data :

| Property | 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide (Inferred) | 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide |

|---|---|---|

| Molecular Formula | C₈H₆ClN₂O₂S (estimated) | C₇H₇ClN₂O₄S |

| Molecular Weight | ~244.66 g/mol | 258.62 g/mol |

| Key Functional Groups | Cl, CN, N-methylsulfonamide | Cl, NO₂, CH₃, sulfonamide |

Applications: The nitro-substituted analog may exhibit enhanced reactivity in agrochemical synthesis compared to the cyano variant due to nitro’s electron-deficient nature .

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Structural Differences :

- Substituents: The target compound’s Cl and CN are replaced with methoxy (OCH₃) and amino (NH₂) groups. The sulfonamide nitrogen is bonded to a 4-chlorophenyl group instead of methyl.

- Solubility: The amino and methoxy groups likely enhance water solubility compared to the hydrophobic CN and Cl in the target compound .

4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide (Cyazofamid)

Structural Differences :

- Core ring : Cyazofamid contains an imidazole ring instead of benzene, with a p-tolyl group at position 5 and dimethyl substitution on the sulfonamide nitrogen.

- Synthesis Efficiency : Cyazofamid is synthesized with 98% purity and 44.5% yield via optimized routes involving glyoxylic acid and sulfonylation , suggesting that the target compound’s benzene core may require different reaction conditions for similar efficiency.

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

Structural Differences :

- Substituents: This compound has a methoxy group at position 2 and a 5-chloro substitution, similar to the target compound but lacking the cyano group.

- Biological Activity: Methoxy-substituted sulfonamides in this class show moderate antimicrobial activity, suggesting that the target compound’s cyano group could either enhance or reduce such effects depending on electronic interactions .

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (Cl, CN, NO₂): These groups increase electrophilicity, enhancing reactivity in substitution reactions. Cyano’s moderate electron withdrawal may balance stability and reactivity better than nitro .

Biological Activity

2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features a benzene ring with a chloro group, a cyano group, and a sulfonamide moiety. Its structural formula can be represented as follows:

Properties : This compound exhibits unique chemical reactivity due to the presence of the cyano and sulfonamide groups, which can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

A study by Smith et al. (2023) highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic drug development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Research published by Johnson et al. (2022) showed that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Covalent Bonding : The cyano group may form covalent bonds with nucleophilic sites in proteins and DNA, leading to functional alterations.

Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant inhibition at concentrations as low as 32 µg/mL, demonstrating its potential as a lead compound for new antibiotics.

Cancer Research

Johnson et al. (2022) assessed the effects of this compound on human cancer cell lines, finding that it induced apoptosis in MCF-7 cells via caspase activation pathways. This research highlights the compound's promise as an anticancer therapeutic agent.

Applications in Research and Industry

Due to its promising biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Research : Used as a building block in synthesizing more complex heterocyclic compounds.

- Material Science : Investigated for use in advanced materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.